molecular formula C14H12O3S B6402165 2-Hydroxy-4-(4-methylthiophenyl)benzoic acid CAS No. 1261984-23-9

2-Hydroxy-4-(4-methylthiophenyl)benzoic acid

Cat. No.: B6402165
CAS No.: 1261984-23-9
M. Wt: 260.31 g/mol
InChI Key: SLOVTHNNICUKPE-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(4-methylthiophenyl)benzoic acid is an organic compound characterized by a hydroxyl group at the second position and a 4-methylthiophenyl group at the fourth position on a benzoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(4-methylthiophenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophenol and salicylic acid.

    Reaction Conditions: The reaction involves the formation of an ester intermediate, followed by hydrolysis to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and an acid catalyst like sulfuric acid.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.

    Automated Purification Systems: Automated systems for purification and quality control ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(4-methylthiophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-4-(4-methylthiophenyl)benzaldehyde.

    Reduction: Formation of 2-hydroxy-4-(4-methylthiophenyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-4-(4-methylthiophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(4-methylthiophenyl)benzoic acid involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.

    Effects: The compound exerts its effects by binding to target molecules and altering their activity, leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methylbenzoic acid: Similar structure but lacks the 4-methylthiophenyl group.

    2-Hydroxy-4-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a 4-methylthiophenyl group.

Uniqueness

2-Hydroxy-4-(4-methylthiophenyl)benzoic acid is unique due to the presence of the 4-methylthiophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-hydroxy-4-(4-methylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOVTHNNICUKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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